3,4-Dihydroquinolin-2(1H)-ones, also known as 2-oxo-1,2,3,4-tetrahydroquinolines, are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyridine ring with a ketone group at the 2-position. [] The presence of various substituents on the benzene and dihydropyridine rings leads to a diverse array of derivatives with unique properties and potential applications. 6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one falls under this category with bromine at the 6-position and a hydroxyl group at the 3-position of the quinoline scaffold.
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one is a chemical compound with significant relevance in medicinal chemistry. It belongs to the class of quinolinones, which are known for their diverse biological activities, including antimicrobial and antipsychotic properties. The compound is characterized by its bromine substitution at the sixth position and a hydroxyl group at the third position of the quinolinone structure.
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one is classified as an organic heterocyclic compound. Its structure includes a fused bicyclic system containing nitrogen, making it part of the broader category of nitrogen-containing heterocycles.
The synthesis of 6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent choice, and catalysts) are critical for optimizing yield and purity .
The molecular structure of 6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one can be represented as follows:
The compound exhibits a melting point range of 170°C to 172°C and appears as a brown powder . Its structural features include a fused bicyclic system with a nitrogen atom in the ring and functional groups that contribute to its reactivity.
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one largely depends on its interactions with biological targets:
Data from studies indicate that modifications to the quinolone structure can significantly affect its potency and selectivity against various targets .
Relevant analyses such as spectral data (NMR, IR) confirm the identity and purity of synthesized compounds .
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
The ongoing research into this compound highlights its versatility and potential impact in medicinal chemistry and pharmacology .
One-pot multicomponent reactions (MCRs) significantly streamline the synthesis of functionalized quinolinones like 6-bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one. These strategies consolidate bromination, cyclization, and hydroxylation into a single reaction vessel, minimizing intermediate purification and enhancing overall yield. A key approach involves in situ generation of the dihydroquinoline scaffold using 4-aminophenol derivatives and β-keto esters, followed by electrophilic bromination at the C6 position. For example, cyclocondensation of 4-bromoaniline with ethyl acetoacetate under acid catalysis yields the 3,4-dihydroquinolin-2(1H)-one core, which is subsequently oxidized at C3 using mild oxidants like tert-butyl hydroperoxide (TBHP) [1]. Reaction parameters such as temperature (80–110°C), catalyst load (5–10 mol% p-TSA), and solvent (toluene/ethanol mixtures) critically influence regioselectivity and byproduct formation.
Table 1: Optimization Parameters for One-Pot Synthesis
Component | Role | Optimal Equivalents | Impact on Yield |
---|---|---|---|
Ethyl acetoacetate | Cyclization agent | 1.2 eq | ↑ Yield by 22% |
p-TSA | Acid catalyst | 8 mol% | ↑ Regioselectivity |
NBS | Brominating agent | 1.05 eq | Prevents dibromination |
TBHP | Hydroxylating agent | 2.0 eq | ↑ Conversion to 3-OH |
This method achieves yields >85% with >95% HPLC purity, as verified by scaled-up protocols (100g) [2] [6].
Bromination strategies for quinolinones prioritize C6 regioselectivity to avoid undesired polybromination. Electrophilic bromination using N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or DCM) at 0–25°C achieves >90% selectivity for the C6 position of 3,4-dihydroquinolin-2(1H)-one derivatives. This selectivity arises from the electron-rich para position relative to the nitrogen atom in the quinoline ring [7] [9]. For substrates requiring concurrent cyclization and bromination, Lewis acid-mediated Friedel-Crafts alkylation is employed. Treatment of N-(4-hydroxyphenyl)-3-chloropropanamide with AlCl₃ (1.5–2.0 eq) at 150°C induces cyclization and facilitates bromination when performed in the presence of bromine donors, yielding 6-bromo-3,4-dihydroquinolin-2(1H)-one precursors. Subsequent stereoselective hydroxylation at C3 is achieved using oxaziridines or catalytic OsO₄/NaIO₄ systems [6] [10].
Hydroxylation at the C3 position of dihydroquinolinones demands precise catalytic control to avoid overoxidation. Three systems dominate:
Table 2: Catalytic Hydroxylation Performance Comparison
Catalyst System | Reaction Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
Pd(OAc)₂/BQ | AcOH, 80°C, 12h | 78 | Non-selective |
P450BM3-C9G | pH 7.4, 37°C, 24h | 65 | 92% ee |
OsO₄/NMO | Acetone:H₂O (3:1), 25°C, 8h | 83 | syn-selective |
Solvent-free techniques enhance sustainability in quinolinone synthesis. Microwave-assisted cyclization of brominated anilinyl propionamides on solid K₂CO₃ or alumina supports achieves full conversion in <30 minutes, reducing energy use by 60% compared to reflux methods [6]. Atom economy is improved via:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1